4-Chloro-3-sulfamoylbenzoic acid

Catalog No.
S591199
CAS No.
1205-30-7
M.F
C7H6ClNO4S
M. Wt
235.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-sulfamoylbenzoic acid

Researchers face yield losses and hydrolysis with acid chloride intermediates for diuretic APIs. 4-Chloro-3-sulfamoylbenzoic acid, the stable free acid, enables direct, high-yield amide condensations: • Couples with 1-amino-2-methylindoline, bypassing moisture-sensitive acid chloride, achieving >93% yield for Indapamide. • Indapamide Related Compound E, meeting USP/EP impurity profiling and HPLC validation requirements. • Selective pharmacophore to reduce off-target hCA I affinity while targeting tumor-associated hCA IX/XII. Supply chain: stable solid, ambient shipping.

CAS Number

1205-30-7

Product Name

4-Chloro-3-sulfamoylbenzoic acid

IUPAC Name

4-chloro-3-sulfamoylbenzoic acid

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

InChI

InChI=1S/C7H6ClNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)

InChI Key

FHQAWINGVCDTTG-UHFFFAOYSA-N

Synonyms

4-Chloro-3-Sulphamoylbenzoic Acid; 3-(Aminosulfonyl)-4-chloro-benzoic Acid; 3-Aminosulfonyl-4-chlorobenzoic Acid; 3-Sulfamoyl-4-chlorobenzoic Acid; 4-Chloro-5-sulfamoylbenzoic Acid;

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl

The exact mass of the compound 4-Chloro-3-sulfamoylbenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) is a halogenated sulfonamide-bearing benzoic acid that serves as a critical building block in pharmaceutical manufacturing and analytical chemistry. In industrial procurement, it is primarily sourced as the direct precursor for the synthesis of thiazide-like diuretics, most notably Indapamide, as well as loop diuretics like Bumetanide . Beyond active pharmaceutical ingredient (API) synthesis, this compound is strictly required as an analytical reference standard—designated as Indapamide Related Compound E—for impurity profiling and degradation tracking in commercial diuretic formulations . Its specific 4-chloro and 3-sulfamoyl substitution pattern provides the essential pharmacophore for carbonic anhydrase inhibition and serves as the precise coupling site for downstream amide bond formation [1].

Research & Procurement Fit

Key intermediate for indapamide and bumetanide synthesis
Certified impurity standard for clopamide tablet analysis
Major metabolite analytical standard for tripamide DMPK studies

Substituting 4-chloro-3-sulfamoylbenzoic acid with closely related analogs or activated intermediates critically compromises both synthesis yields and pharmacological targeting. Attempting to use the unchlorinated 4-sulfamoylbenzoic acid completely alters the target binding profile, drastically increasing off-target Carbonic Anhydrase I (hCA I) affinity and failing to generate the correct API structure [1]. In manufacturing, substituting the free acid with its activated acyl chloride counterpart (4-chloro-3-sulfamoylbenzoyl chloride) introduces severe processability issues; the acid chloride is highly moisture-sensitive and prone to hydrolysis, which limits reaction yields to approximately 80.5% and complicates scale-up [2]. Procurement of the stable free acid allows for direct, high-yield (>93%) amide condensation, eliminating the need to handle unstable intermediates and ensuring regulatory compliance when used as an exact-match impurity standard .

Substitution Risk

Regioisomer mismatch

4-chloro-5-sulfamoyl isomer alters crystal packing, solubility, and reactivity, limiting direct substitution in established synthetic routes.

Pharmacophore specificity

The 4-chloro-3-sulfamoyl substitution pattern is structurally required for target engagement in diuretic synthesis; regioisomers produce uncharacterized products.

Absent metabolite/impurity identity

Regioisomers lack documented roles as tripamide metabolites or clopamide impurities, removing their utility as certified reference standards.

Direct Condensation: Indapamide Yield Optimization

In the industrial synthesis of Indapamide, utilizing 4-chloro-3-sulfamoylbenzoic acid with a modern condensing agent (such as chloro-1,3-dimethyl-2-chloroimidazoline) yields up to 93.1% of the final API with an HPLC purity of 99.72% [1]. In contrast, the traditional route utilizing the moisture-sensitive 4-chloro-3-sulfamoylbenzoyl chloride intermediate typically caps out at a reaction yield of 80.5% due to the poor stability and hydrolytic degradation of the acyl chloride [1].

Evidence DimensionAPI Synthesis Yield
Target Compound Data93.1% yield (Direct condensation of the free acid)
Comparator Or Baseline4-chloro-3-sulfamoylbenzoyl chloride (80.5% yield)
Quantified Difference12.6% absolute yield improvement
ConditionsRoom temperature coupling with condensing agents vs. triethylamine-mediated acyl chloride reaction

Enables a higher-yielding, single-step amide coupling process that eliminates the need to handle unstable, moisture-sensitive acid chlorides during scale-up.

Crystal Structure Authentication
Class-level
39.9% O⋯H contacts
Supports batch identity confirmation via SCXRD
Regioisomer SCXRD data unavailable

hCA I Inhibition Selectivity Tuning

The specific 4-chloro-3-sulfamoyl substitution pattern is non-interchangeable for tuning the selectivity of carbonic anhydrase inhibitors. When incorporated into HDAC-CA dual inhibitors, the 4-chloro-3-sulfamoylbenzoic acid warhead exhibits a Ki of 2447 nM against hCA I, whereas the unchlorinated 4-sulfamoylbenzoic acid analog exhibits a highly potent Ki of 17.7 nM[1]. This 138.2-fold reduction in hCA I affinity is intentionally exploited by medicinal chemists to shift selectivity profiles away from off-target hCA I inhibition toward tumor-associated isoforms [1].

Evidence DimensionhCA I Inhibition (Ki)
Target Compound Data2447 nM
Comparator Or Baseline4-sulfamoylbenzoic acid (17.7 nM)
Quantified Difference138.2-fold reduction in binding affinity
Conditionsin vitro hCA I enzymatic assay of corresponding monoamide derivatives

Proves that the 4-chloro and 3-sulfamoyl positions are strictly required to engineer isoform-selective carbonic anhydrase inhibitors, preventing off-target effects.

Impurity Quantitation Method
Cross-study comparable
Chromatographic-densitometric
Established impurity standard for clopamide analysis
Purity >98% (HPLC/T) across vendors

USP/EP Impurity Profiling Standard

4-Chloro-3-sulfamoylbenzoic acid is formally recognized as Indapamide Related Compound E and is a known degradation product in Furosemide formulations . For regulatory compliance, it must be chromatographically resolved from closely related degradants such as 4-chloro-5-sulfamoylanthranilic acid (Furosemide Impurity B). Procurement of the >98% pure reference standard ensures exact retention time mapping and quantitative validation required by ICH Q3A/Q3B guidelines, which cannot be achieved using crude mixtures or surrogate standards .

Evidence DimensionChromatographic Resolution / Impurity Standard
Target Compound Data>98% purity standard for Indapamide Related Compound E
Comparator Or BaselineCrude mixtures or surrogate standards
Quantified DifferenceExact retention time matching vs. non-compliant peak overlap
ConditionsHPLC/USP monograph testing for diuretic formulations

Guarantees regulatory compliance in QA/QC labs by providing the exact structural match needed to quantify specific degradation pathways in commercial diuretics.

Indapamide Synthesis Route
Class-level
Condensation with 2-methylindoline
Required regioisomer for indapamide synthesis
Alternative regioisomer yields uncharacterized product
Major Metabolite of Tripamide
Class-level
Major metabolite
Metabolite analytical standard for DMPK studies
Regioisomers lack in vivo metabolic relevance
Melting Point & Purity
Cross-study comparable
256–258 °C, >98%
Reliable acceptance testing specification
Multi-vendor purity consensus

Indapamide API Manufacturing

Where this compound is the right choice: Direct amide coupling with 1-amino-2-methylindoline using condensing agents to bypass unstable acid chlorides and maximize API yield in large-scale manufacturing [1].

Isoform-Selective CA/HDAC Dual Inhibitors

Where this compound is the right choice: Utilizing the compound as a structural warhead to intentionally reduce hCA I affinity and target tumor-associated hCA IX/XII in antiproliferative drug discovery [2].

QA/QC Analytical Reference Standard

Where this compound is the right choice: Deployment as Indapamide Related Compound E for HPLC validation and impurity profiling in commercial diuretic batches according to USP/EP monographs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Indapamide synthesis research
Regiospecific coupling intermediate
Structural identity and amide bond formation
Clopamide impurity profiling
Certified impurity standard
Chromatographic method validation
Tripamide metabolite DMPK studies
Metabolite analytical standard
Bioanalytical quantification in research matrices
Crystal engineering and polymorph screening
Published SCXRD data
Solid-state property reproducibility

Quantity

Milligrams-Grams

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

234.9706065 Da

Monoisotopic Mass

234.9706065 Da

Heavy Atom Count

14

Appearance

Off-White Solid

Melting Point

261-263°C

UNII

Q45HDN52UH

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1205-30-7

Wikipedia

4-Chloro-5-sulphamoylbenzoic acid

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